molecular formula C16H22ClNO4 B1410584 Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride CAS No. 1986846-18-7

Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride

Cat. No.: B1410584
CAS No.: 1986846-18-7
M. Wt: 327.8 g/mol
InChI Key: AOMJMWICUFJDSW-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride is a piperidine-derived compound featuring a 1,3-benzodioxole substituent and an ethyl ester group. Its synthesis involves multi-step processes, as exemplified in a European patent application (EP4374877A2), where it is derived from 2-ethyl-piperidine-2-carboxylic acid hydrochloride . The compound’s structural validation likely employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and validation .

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4.ClH/c1-2-19-15(18)16(7-3-4-8-17-16)10-12-5-6-13-14(9-12)21-11-20-13;/h5-6,9,17H,2-4,7-8,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMJMWICUFJDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1)CC2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Multi-step Organic Reactions

Research indicates that the synthesis often begins with the preparation of a piperidine derivative bearing suitable functional groups for subsequent modifications. A typical route involves:

  • Step 1: Formation of the Piperidine Core
    The core is synthesized through cyclization reactions, often starting from amino acids or related precursors. For example, Ghosh et al. describe the synthesis of piperidine derivatives via reductive amination and cyclization under controlled conditions, employing reagents like formaldehyde or aldehyde derivatives to construct the ring system.

  • Step 2: Introduction of Benzodioxole Moiety
    The benzodioxole group is introduced through nucleophilic substitution or coupling reactions. One common approach involves the use of benzodioxole-5-boronic acid derivatives in Suzuki-Miyaura cross-coupling reactions with halogenated piperidine intermediates. This method ensures regioselectivity and high yields.

  • Step 3: Esterification
    Esterification of the carboxylic acid group on the piperidine ring is achieved via reaction with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or through direct esterification using ethyl chloroformate derivatives under basic conditions, forming the ethyl ester.

  • Step 4: Salt Formation
    The free base is treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol) to produce the hydrochloride salt, which is then purified by recrystallization.

Specific Synthetic Route from Patent Literature

According to a patent (e.g., US10414754), the synthesis involves:

  • Starting from a piperidine-2-carboxylic acid derivative.
  • Conversion to an ester via esterification with ethanol.
  • Coupling with benzodioxole derivatives, often via palladium-catalyzed cross-coupling reactions.
  • Final treatment with hydrochloric acid to obtain the hydrochloride salt.

This route emphasizes the importance of protecting groups and controlled reaction conditions to prevent side reactions and improve yield.

Data Table of Preparation Methods

Step Description Reagents/Conditions Yield/Notes
1 Piperidine core synthesis Formaldehyde, reducing agents, cyclization conditions High regioselectivity
2 Benzodioxole attachment Suzuki-Miyaura coupling, Pd catalyst, base Regioselective, high yield
3 Esterification Ethanol, acid catalyst Mild conditions, high purity
4 Hydrochloride salt formation HCl in ethanol or diethyl ether Recrystallization yields pure salt

Research Findings and Optimization

Research shows that the key to successful synthesis lies in:

Notable Findings:

  • Suzuki coupling with benzodioxole-5-boronic acid derivatives is highly effective for regioselective attachment.
  • Esterification under mild acidic conditions yields high purity products.
  • Salt formation with HCl is straightforward but requires careful solvent removal to prevent residual solvent contamination.

Scientific Research Applications

Pharmacological Applications

Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride has been investigated for several pharmacological properties:

  • CNS Activity :
    • The compound has shown promise as a potential central nervous system agent, with studies indicating its role in modulating neurotransmitter systems. Its structural features suggest it may interact with serotonin and dopamine receptors, which are crucial for treating mood disorders and schizophrenia .
  • Anticancer Properties :
    • Preliminary studies have indicated that derivatives of this compound might exhibit anticancer activity by inhibiting specific cancer cell lines. The benzodioxole moiety is known for its ability to intercalate DNA and influence cell cycle progression .
  • Anti-inflammatory Effects :
    • Research suggests that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases .

Case Study 1: CNS Modulation

A study published in a pharmacology journal evaluated the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines (e.g., breast and lung cancer) demonstrated that this compound inhibited cell proliferation significantly. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase, making it a candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with piperidine/piperazine derivatives, particularly those containing aromatic substituents. Below is a comparative analysis of key analogs:

Compound Name Core Structure Substituents/Modifications Synthesis Method Commercial Status
Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride Piperidine-2-carboxylate 1,3-Benzodioxol-5-ylmethyl, ethyl ester, HCl Multi-step from 2-ethyl-piperidine-2-carboxylic acid HCl Discontinued
(2S,5R)-5-Methyl-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate Piperidine-2-carboxylate Methyl, benzyloxyamino, ethanedioate salt Not explicitly detailed Available
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride Piperazine Benzo[b]thiophen-4-yl Not specified Available
Key Observations:
  • In contrast, benzo[b]thiophen-4-yl (in Hangzhou KSM’s compound) introduces sulfur, altering electronic properties and hydrophobicity .
  • Salt Forms : The hydrochloride salt in the target compound may improve solubility compared to ethanedioate salts in analogs, though stability issues could contribute to its discontinuation .

Pharmacological Implications

  • 1,3-Benzodioxole : Common in CNS-targeting drugs (e.g., MDMA analogs), this group may confer neuroactivity.
  • Piperidine/Piperazine Cores : These scaffolds are prevalent in antipsychotics (e.g., brexpiprazole, listed in Hangzhou KSM’s portfolio ), implying dopamine or serotonin receptor interactions.
  • Discontinuation Factors : The target compound’s discontinuation may reflect poor ADME (absorption, distribution, metabolism, excretion) properties compared to stable analogs like silodosin or tofacitinib .

Crystallographic Validation

The SHELX suite (e.g., SHELXL, SHELXS) is critical for validating the target compound’s structure, ensuring accuracy in bond lengths, angles, and stereochemistry—parameters essential for comparing bioactivity with analogs .

Biological Activity

Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride, with the CAS number 1986846-18-7, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl ester and a benzodioxole moiety . Its molecular formula is C16H22ClNO4C_{16}H_{22}ClNO_4 . The unique combination of these structural elements contributes to its distinct chemical properties and biological interactions.

This compound is believed to interact with various biological macromolecules, potentially modulating enzyme activity and receptor interactions. The benzodioxole moiety may facilitate interactions with specific enzymes or receptors, while the piperidine ring can influence binding affinity and selectivity for these targets. Ongoing research aims to elucidate the exact pathways and molecular targets involved in its action .

Neuropharmacological Effects

Research has indicated that compounds similar to this compound may exhibit neuropharmacological effects. For instance, studies on related compounds have shown potential in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems .

Therapeutic Potential

The compound is under investigation for its therapeutic potential in treating conditions such as:

  • Neurological Disorders : Possible applications in managing disorders like depression and anxiety.
  • Obesity : It may influence appetite regulation through interactions with neuropeptides involved in energy balance .

Case Studies

  • Neurotransmitter Modulation : A study highlighted that compounds with similar structures could enhance GABAergic transmission, suggesting potential anxiolytic effects .
  • Appetite Regulation : Research demonstrated that related compounds could affect orexigenic neuropeptides, influencing food intake and body weight in animal models .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesPotential Biological Activity
This compoundPiperidine ring + Benzodioxole moietyNeuropharmacological effects
Methyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylateSimilar structure but methyl substitutionPotentially lower binding affinity
Ethyl 2-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2-carboxylatePyrrolidine ring instead of piperidineDifferent receptor interactions

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Key Steps :
    • Piperidine Core Functionalization : Introduce the benzodioxol-5-ylmethyl group via nucleophilic substitution or reductive amination, using reagents like NaBH4 or Pd/C for hydrogenation .
    • Esterification : React the piperidine intermediate with ethyl chloroformate in anhydrous conditions (e.g., DCM, 0–5°C) to form the ethyl carboxylate ester .
    • Salt Formation : Precipitate the hydrochloride salt using HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) .
  • Optimization Strategies :
    • Catalyst Screening : Test palladium or nickel catalysts for hydrogenation efficiency.
    • Temperature Control : Maintain low temperatures (<10°C) during esterification to minimize side reactions.
    • Solvent Selection : Use aprotic solvents (e.g., THF) to enhance nucleophilicity in substitution steps.

Q. How is the crystal structure of this compound determined and validated?

Methodological Answer:

  • X-ray Crystallography :
    • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.
    • Structure Solution : Apply direct methods (e.g., SHELXT) for phase determination .
    • Refinement : Refine the model using SHELXL, adjusting thermal parameters and validating via R-factor convergence (target: R1 < 5%) .
  • Validation Metrics :
    • ADDSYM Checks : Ensure no missed symmetry elements (PLATON) .
    • Twinned Data Analysis : Use Hooft parameters to detect/correct twinning if present .

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water gradient, 1 mL/min) to assess purity (>98%) .
  • NMR Spectroscopy :
    • 1H NMR : Confirm benzodioxol protons (δ 6.8–7.1 ppm) and piperidine CH2 groups (δ 1.5–2.5 ppm).
    • 13C NMR : Verify ester carbonyl (δ 170–175 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Match [M+H]+ to theoretical molecular weight (±2 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results for this compound?

Methodological Answer:

  • Cross-Validation Strategies :
    • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic bond lengths/angles .
    • NMR Shift Prediction : Use software (e.g., ACD/Labs) to simulate spectra and identify mismatches (e.g., proton environments affected by HCl counterion) .
  • Dynamic Effects : Account for conformational flexibility (e.g., piperidine ring puckering) via molecular dynamics simulations .

Q. What strategies are effective in improving the compound’s stability under various pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • pH Stability : Test degradation in buffers (pH 1–10, 37°C) over 14 days; monitor via HPLC .
    • Thermal Stress : Heat samples to 60°C for 48 hours; identify decomposition products (e.g., ester hydrolysis) .
  • Stabilization Tactics :
    • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis.
    • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins for labile functional groups .

Q. Are there established protocols for assessing the compound’s pharmacological activity through in vitro assays?

Methodological Answer:

  • Target Identification :
    • Docking Studies : Use AutoDock Vina to screen against GPCRs or ion channels (targets common to piperidine derivatives) .
  • Functional Assays :
    • Calcium Flux Assays : Test receptor activation in HEK293 cells transfected with target receptors.
    • Enzyme Inhibition : Measure IC50 via fluorescence-based assays (e.g., kinase activity) .
  • Negative Controls : Include structurally similar inactive analogs (e.g., methyl ester variants) to validate specificity.

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

Methodological Answer:

  • Controlled Replication :
    • Solvent Systems : Test solubility in DMSO, water, and ethanol under standardized conditions (25°C, 24h equilibration).
    • Quantification : Use UV-Vis spectroscopy (λmax = 260 nm) for precise measurement .
  • Root-Cause Analysis :
    • Counterion Effects : Compare hydrochloride salt vs. free base solubility.
    • Polymorphism Screening : Perform PXRD to detect crystalline vs. amorphous forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,3-benzodioxol-5-ylmethyl)piperidine-2-carboxylate hydrochloride

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